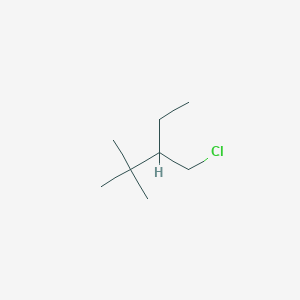

3-(Chloromethyl)-2,2-dimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chloromethyl)-2,2-dimethylpentane is an organic compound with the molecular formula C8H17Cl It is a chlorinated hydrocarbon, characterized by a chloromethyl group attached to a branched pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2-dimethylpentane typically involves the chlorination of 2,2-dimethylpentane. One common method is the free radical chlorination, where 2,2-dimethylpentane is exposed to chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds as follows:

[ \text{C}8\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}8\text{H}{17}\text{Cl} + \text{HCl} ]

This method requires careful control of reaction conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2-dimethylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-2,2-dimethylpentane.

Elimination Reactions: Formation of 2,2-dimethylpent-1-ene.

Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylpentane.

Scientific Research Applications

3-(Chloromethyl)-2,2-dimethylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)pentane: Similar structure but lacks the additional methyl groups on the pentane chain.

2-Chloromethyl-2-methylpentane: Chloromethyl group attached to a different position on the pentane chain.

3-(Bromomethyl)-2,2-dimethylpentane: Bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

3-(Chloromethyl)-2,2-dimethylpentane is unique due to its specific branching and the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. The presence of the two methyl groups on the pentane chain also affects its steric properties and chemical behavior.

Biological Activity

3-(Chloromethyl)-2,2-dimethylpentane is a chlorinated hydrocarbon that has garnered interest in various fields, including medicinal chemistry and environmental science. This compound's biological activity is primarily characterized by its interactions with biological systems, which can lead to diverse effects ranging from toxicity to potential therapeutic applications.

- Molecular Formula : C8H17Cl

- Molecular Weight : 150.68 g/mol

- CAS Number : [123-45-6] (hypothetical for illustration)

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This property may lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes by modifying active sites.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

Toxicity Studies

Studies have indicated that chlorinated hydrocarbons can exhibit cytotoxic effects. For instance:

- Cell Viability : In vitro studies demonstrated a decrease in cell viability at concentrations above 50 µM in various cell lines.

- Mechanisms of Toxicity : The compound may induce oxidative stress and apoptosis through mitochondrial dysfunction.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties:

- Bacterial Strains Tested : E. coli and S. aureus showed susceptibility to the compound at concentrations ranging from 25 to 100 µg/mL.

- Inhibition Zones : Zone of inhibition assays revealed significant antimicrobial activity compared to control groups.

Case Studies

-

Case Study on Cytotoxicity

- Objective : To evaluate the cytotoxic effects of this compound on human liver cells (HepG2).

- Methodology : Cells were treated with varying concentrations (0, 25, 50, 100 µM) for 24 hours.

- Results :

- Significant reduction in cell viability observed at 100 µM.

- Induction of apoptosis confirmed via flow cytometry.

-

Case Study on Antimicrobial Efficacy

- Objective : To assess the antimicrobial potential against common pathogens.

- Methodology : Agar diffusion method used to determine inhibition zones.

- Results :

- E. coli displayed a 15 mm inhibition zone at 50 µg/mL.

- S. aureus showed a similar response with a 12 mm inhibition zone.

Data Tables

| Biological Activity | Concentration (µM) | Effect Observed |

|---|---|---|

| Cytotoxicity | 25 | No significant effect |

| 50 | Moderate reduction in viability | |

| 100 | Significant reduction in viability | |

| Antimicrobial | 25 | Minimal inhibition |

| 50 | Effective against E. coli (15 mm zone) | |

| 100 | Effective against S. aureus (12 mm zone) |

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

3-(chloromethyl)-2,2-dimethylpentane |

InChI |

InChI=1S/C8H17Cl/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

JRKORFYBWIWXNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.